molecular formula C₁₉H₂₁OP B1141932 (E,E)-2,4-Heptadienyldiphenylphosphine Oxide CAS No. 91575-92-7

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

Cat. No.: B1141932
CAS No.: 91575-92-7
M. Wt: 296.34
InChI Key:
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Description

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide typically involves the reaction of diphenylphosphine oxide with a suitable diene precursor under controlled conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (E,E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other phosphine oxide coupling reactions. The process typically requires stringent control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or other higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The diene system can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution at the diene system.

Major Products

The major products formed from these reactions include phosphonic acids, substituted phosphine oxides, and various diene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis for the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide involves its interaction with molecular targets through the phosphine oxide group and the conjugated diene system. The compound can act as a ligand, forming complexes with metal ions, or as a reactive intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or catalysis.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine Oxide: Lacks the conjugated diene system, making it less versatile in certain reactions.

    Triphenylphosphine Oxide: Similar in structure but with three phenyl groups, leading to different reactivity and applications.

    Phosphine Oxides with Different Diene Systems: Variations in the diene system can significantly alter the chemical properties and reactivity.

Uniqueness

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide is unique due to its specific combination of a conjugated diene system and a phosphine oxide group, which imparts distinct reactivity and potential for diverse applications in synthesis, catalysis, and materials science.

Properties

IUPAC Name

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPNYAAYIKMMRT-ZDHPXMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of exchanging the α-protons in (E,E)-2,4-Heptadienyldiphenylphosphine oxide with deuterium or tritium?

A1: The exchange of α-protons with deuterium (2H) or tritium (3H) in this compound is a crucial step in synthesizing specifically labeled derivatives of Fecapentaene-12. [] These labeled compounds, [6‐2H] and [6‐3H]fecapentaene‐12, are valuable tools in research. Isotopic labeling allows scientists to track the fate and metabolism of Fecapentaene-12 within biological systems, providing insights into its mechanism of action and potential applications.

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